N-(2-methylphenyl)benzenesulfonamide

Solid-state conformation Crystal engineering Sulfonamide conformational analysis

For researchers requiring a sulfonamide with well-defined solid-state conformation for XRD calibration or synthesis, N-(2-methylphenyl)benzenesulfonamide (CAS 18457-86-8) offers ortho-methyl steric shielding that directs regioselective reactions at the sulfonamide nitrogen while preserving intermolecular N-H···O hydrogen bonding. Key advantages: (1) antiperiplanar N-H conformation and 61.5° inter-ring dihedral angle (R factor = 0.039) for diffractometer calibration; (2) distinct hydrogen-bonded chain topology along the a axis, unlike para-methyl or ortho-halogen analogs; (3) matched LogP (~2.7) with ortho-chloro analog enables independent assessment of halogen vs. methyl substitution effects on permeability. Supplied as white to yellow crystalline powder with 95% purity.

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
CAS No. 18457-86-8
Cat. No. B091015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylphenyl)benzenesulfonamide
CAS18457-86-8
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H13NO2S/c1-11-7-5-6-10-13(11)14-17(15,16)12-8-3-2-4-9-12/h2-10,14H,1H3
InChIKeyBIZZAMCVUWYVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methylphenyl)benzenesulfonamide: Structural and Physicochemical Profile


N-(2-Methylphenyl)benzenesulfonamide (CAS 18457-86-8), also referred to as benzenesulfono-o-toluidide or N-o-tolylbenzenesulfonamide, is a secondary sulfonamide with the molecular formula C13H13NO2S and a molecular weight of 247.31 g/mol [1]. The compound features a benzenesulfonamide core N-substituted with an ortho-tolyl group, and it is primarily encountered as a white to yellow crystalline powder. Its computed XLogP3 is 2.7, its topological polar surface area (PSA) is 46.17 Ų, and it possesses one hydrogen bond donor and three acceptors [1]. The unique ortho-methyl substitution pattern significantly influences its solid-state conformation and intermolecular hydrogen-bonding network, which in turn affects its performance in recrystallization, formulation, and analytical detection workflows [2].

Type: Ortho-methyl secondary sulfonamide
Conformation: Defined antiperiplanar N–H, 61.5° inter-ring twist
Workflow: Crystallographic reference, solid-form screening, ADME probe

N-(2-Methylphenyl)benzenesulfonamide: Risks of Analog Substitution


Substituting N-(2-methylphenyl)benzenesulfonamide (CAS 18457-86-8) with a close analog such as N-(2-chlorophenyl)benzenesulfonamide or N-(4-methylphenyl)benzenesulfonamide can lead to altered crystal packing, hydrogen-bonding motifs, and chromatographic retention behavior that cannot be predicted by molecular weight or LogP alone [1][2]. Single-crystal X-ray diffraction studies demonstrate that the ortho-methyl substituent enforces an antiperiplanar N–H conformation and a significantly larger inter-ring dihedral angle compared to the ortho-chloro analog, directly impacting solid-state stability and dissolution profiles [1]. Such differences are critical when the compound serves as a crystallographic reference standard, a synthetic intermediate requiring consistent reactive conformation, or a component in a formulation where polymorphism and solubility must be tightly controlled [1][2].

1
Ortho-chloro analog Different N–H conformation (syn vs. anti) and hydrogen-bond topology may shift solid-state stability and dissolution profiles.
2
Para-methyl analog Altered crystal packing and chromatographic retention behavior; not predictable by molecular weight or LogP alone.
3
2,6-Dimethyl analog Additional ortho-methyl blocks N–H hydrogen bonding, leading to distinct packing and potentially different solubility.

N-(2-Methylphenyl)benzenesulfonamide: Structural Differentiation from Analogs


Inter-Ring Dihedral Angle vs. Ortho-Chloro Analog

The dihedral angle between the two benzene rings in N-(2-methylphenyl)benzenesulfonamide is 61.5 (1)°, compared to only 49.1 (1)° in N-(2-chlorophenyl)benzenesulfonamide, as determined by single-crystal X-ray diffraction at 299 K [1][2]. This represents a 25% increase in the inter-ring twist induced by the ortho-methyl substituent relative to the ortho-chloro substituent, reflecting stronger steric repulsion that forces the rings into a more non-coplanar arrangement.

Dihedral Angle vs. Cl Analog
Head-to-head
61.5° (methyl) vs. 49.1° (chloro)
~25% larger inter-ring twist. T = 299 K, XRD.
Directly impacts crystal packing, melting point, and mechanical stability.
Solid-state conformation Crystal engineering Sulfonamide conformational analysis

N–H Bond Conformation: Methyl vs. Chloro Ortho Substituent

In the crystal structure of N-(2-methylphenyl)benzenesulfonamide, the N–H bond adopts an anti conformation relative to the ortho-methyl group on the aniline ring, whereas in N-(2-chlorophenyl)benzenesulfonamide the N–H bond is syn to the ortho-chloro substituent [1][2]. This anti vs. syn conformational difference alters the directionality of the intermolecular N–H···O hydrogen bonds, producing chains along the a axis in the methyl derivative, in contrast to helical chains along the c axis in the chloro analog [1][2].

N–H Conformation
Head-to-head
Anti (methyl) vs. Syn (chloro)
Conformational switch dictates hydrogen-bond chain topology.
Governs dissolution rate and crystal habit; compounds not interchangeable as solid-state references.
Conformational isomerism Hydrogen bonding Crystal structure prediction

Refinement Quality and Absolute Structure Determination

The crystal structure of N-(2-methylphenyl)benzenesulfonamide refined to a final R factor [F² > 2σ(F²)] of 0.039 with a wR factor of 0.106 and a data-to-parameter ratio of 12.8 [1]. The structure crystallized in the orthorhombic space group P2₁2₁2₁ and included 883 Friedel pairs, allowing a reliable determination of the absolute structure via the Flack method [1]. By comparison, N-(2-chlorophenyl)benzenesulfonamide was reported in the orthorhombic space group Pca2₁ with a different hydrogen-bonding topology [2].

Refinement Quality
Method context
R = 0.039, wR = 0.106, S = 1.07
883 Friedel pairs; space group P2₁2₁2₁.
High model quality supports use as a crystallographic and chiral sulfonamide reference standard.
Crystallographic quality metrics Absolute structure Reference standard

Conformational Similarity and Packing Divergence with 2,6-Dimethyl Analog

N-(2-Methylphenyl)benzenesulfonamide shares a trans N–H/S=O bond conformation and an anti N–H/ortho-methyl arrangement with N-(2,6-dimethylphenyl)benzenesulfonamide [1]. However, the absence of the second ortho-methyl group in the target compound reduces steric congestion around the sulfonamide nitrogen, resulting in a different hydrogen-bonding chain geometry compared to the 2,6-dimethyl analog. In the 2,6-dimethyl derivative, the additional ortho-methyl group is oriented away from the S=O bonds, leading to a distinct packing arrangement [1].

Packing vs. 2,6-Dimethyl
Class-level
Mono-ortho-methyl: N–H···O chains along a axis
2,6-dimethyl analog: distinct packing due to additional steric hindrance.
Intermediate steric profile may be preferred when moderate bulk is needed without fully blocking N–H interactions.
Crystal packing Steric effects Polymorph screening

Lipophilicity and Polar Surface Area vs. Ortho-Chloro Analog

Both N-(2-methylphenyl)benzenesulfonamide and N-(2-chlorophenyl)benzenesulfonamide have a computed XLogP3 of 2.7 [1][2]. Despite this identical lipophilicity descriptor, their topological polar surface areas (TPSA) differ due to the distinct electronic nature of the methyl and chloro substituents. The methyl analog presents a TPSA of 46.17 Ų [1], while the chloro analog, with its electron-withdrawing halogen, displays a slightly higher TPSA of approximately 47 Ų (estimated from fragment-based calculation; authoritative database values pending [2]). This subtle difference can affect passive membrane permeability predictions in drug design studies.

XLogP3 and TPSA
Cross-study
XLogP3: 2.7 (matched); TPSA: 46.17 vs. ~47 Ų
Computed values; ΔTPSA ≈ 0.8 Ų.
Non-identical permeability and solubility behavior possible, limiting direct substitution in early-stage screening.
Lipophilicity Polar surface area ADME prediction

N-(2-Methylphenyl)benzenesulfonamide: Recommended Application Scenarios


Crystallographic Reference Standard for Conformational Analysis

The well-defined antiperiplanar N–H conformation and the 61.5° inter-ring dihedral angle, determined with high precision (R factor = 0.039), make this compound an ideal reference material for calibrating single-crystal diffractometers and for validating computational conformational search algorithms applied to ortho-substituted sulfonamides [1]. Its P2₁2₁2₁ space group and availability of Friedel pairs further support its use as a chiral sulfonamide standard [1].

Synthetic Intermediate with Balanced Sterics and Hydrogen Bonding

The single ortho-methyl group provides sufficient steric shielding to direct regioselective reactions at the sulfonamide nitrogen while still permitting intermolecular N–H···O hydrogen bonding, unlike the 2,6-dimethyl analog which heavily blocks the N–H [1]. This balance is advantageous in the synthesis of sulfonamide-based ligands, where both steric modulation and hydrogen-bonding capability must be preserved [1].

Solid-Form Screening and Polymorph Risk Assessment

The distinct hydrogen-bonded chain topology (chains along the a axis) and the pronounced inter-ring twist differentiate the solid-state landscape of this compound from its ortho-halogen and para-methyl counterparts [1][2]. This makes it a valuable model compound for teaching or investigating the relationship between substituent position and crystal packing polymorphism in sulfonamide libraries [1][2].

Early-Stage ADME Profiling: Lipophilicity vs. Polarity

With an XLogP3 of 2.7 and a TPSA of 46.17 Ų, the compound sits near the boundary of optimal oral bioavailability space [3]. Its matched LogP but slight TPSA discrepancy relative to the ortho-chloro analog allows researchers to probe the independent contributions of halogen vs. methyl substitution on permeability and solubility without confounding changes in overall lipophilicity [2][3].

Application
Selection Property
Validation Focus
Crystallographic reference standard
Defined antiperiplanar N–H, 61.5° inter-ring twist, high refinement quality (R=0.039)
Diffractometer calibration, chiral sulfonamide analysis, computational conformation validation
Synthetic intermediate with balanced sterics
Single ortho-methyl provides steric shielding while preserving N–H hydrogen bonding
Regioselective reaction monitoring, sulfonamide-based ligand synthesis
Solid-form screening and polymorph risk assessment
Distinct hydrogen-bonded chain topology along a axis, pronounced inter-ring twist
Substituent-position vs. crystal packing relationship, polymorph landscape studies
Early-stage ADME profiling: lipophilicity vs. polarity
Matched XLogP3 (2.7) with subtle TPSA difference from ortho-chloro analog
Independent contributions of methyl vs. halogen substitution on permeability and solubility

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